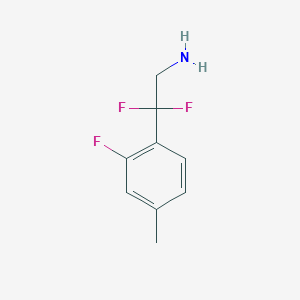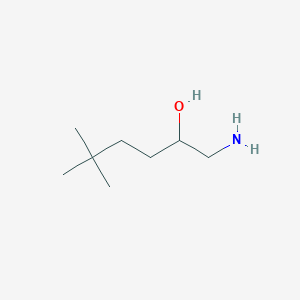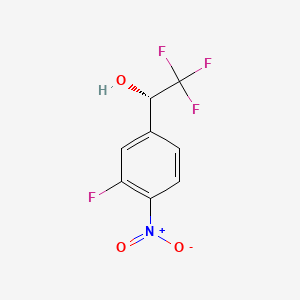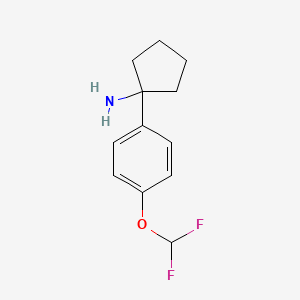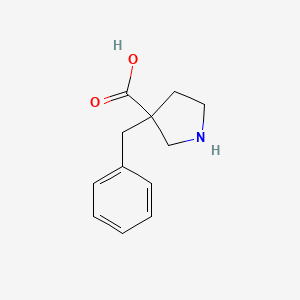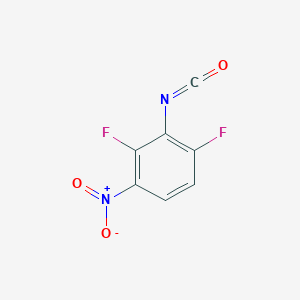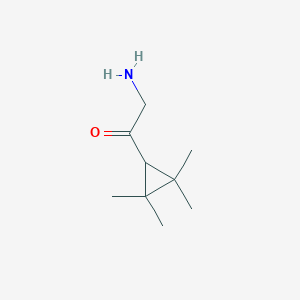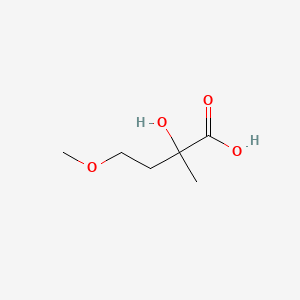
2-Hydroxy-4-methoxy-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-methoxy-2-methylbutanoic acid is an organic compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methoxy-2-methylbutanoic acid typically involves the esterification of butanoic acid derivatives followed by hydrolysis. One common method involves the reaction of 2-hydroxy-4-methoxybutanoic acid with methanol under acidic conditions to form the methyl ester, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-4-methoxy-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkyl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Hydroxy-4-methoxy-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-methoxy-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The hydroxyl and methoxy groups play a crucial role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
2-Hydroxy-2-methylbutanoic acid: Shares similar structural features but lacks the methoxy group.
2-Hydroxy-4-methoxybenzoic acid: Contains a benzene ring, making it structurally different but functionally similar in some reactions.
2-Hydroxy-4-methoxybenzaldehyde: Similar functional groups but with an aldehyde instead of a carboxylic acid.
Uniqueness: 2-Hydroxy-4-methoxy-2-methylbutanoic acid is unique due to its specific combination of hydroxyl, methoxy, and carboxylic acid groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C6H12O4 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2-hydroxy-4-methoxy-2-methylbutanoic acid |
InChI |
InChI=1S/C6H12O4/c1-6(9,5(7)8)3-4-10-2/h9H,3-4H2,1-2H3,(H,7,8) |
Clé InChI |
ZONJFMHMYIITPA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)

![(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15309769.png)
